2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H17F2N3O and a molecular weight of 257.28 g/mol This compound features a piperazine ring substituted with a 4-amino-2,3-difluorophenyl group and an ethanol moiety
Preparation Methods
The synthesis of 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol typically involves the reaction of 4-amino-2,3-difluoroaniline with piperazine in the presence of ethanol. The reaction conditions often include heating and the use of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The amino and fluoro groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
1-Piperazineethanol, 4-(4-amino-2,3-difluorophenyl)-: This compound shares a similar structure but may have different biological activities and applications.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: . The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluoro groups, which confer unique reactivity and potential biological activities.
Properties
Molecular Formula |
C12H17F2N3O |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-[4-(4-amino-2,3-difluorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H17F2N3O/c13-11-9(15)1-2-10(12(11)14)17-5-3-16(4-6-17)7-8-18/h1-2,18H,3-8,15H2 |
InChI Key |
MWGOKPXAFCTCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C(=C(C=C2)N)F)F |
Origin of Product |
United States |
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